6-Nitroquinazoline
Overview
Description
6-Nitroquinazoline is an antimalarial agent . It is also a substrate for human liver aldehyde oxidase . The molecular weight of 6-Nitroquinazoline is 175.14 and its chemical formula is C8H5N3O2 .
Synthesis Analysis
6-Nitroquinazoline-2,4(1H,3H)-dione was obtained in two steps with good yields using a facile synthetic method . The structures of the synthesized compounds were thoroughly characterized by IR, 1H, and 13C NMR, MASS spectroscopy, and elemental analysis methods .Molecular Structure Analysis
The molecular structure of 6-Nitroquinazoline was characterized by X-ray single crystal diffraction technique (XRD), IR, 1D-NMR (¹H-NMR and 13C-NMR) and 2D-NMR (H-H COSY and H-C HMBC) spectroscopy .Chemical Reactions Analysis
In the synthesis of 6-Nitroquinazoline, the presence of the unsubstituted piperazine ring at the C(7)-position was required for both inhibitory activities . A series of 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized to evaluate their cytotoxic potencies .Physical And Chemical Properties Analysis
The molecular weight of 6-Nitroquinazoline is 175.14 and its chemical formula is C8H5N3O2 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet .Scientific Research Applications
Synthesis and Drug Development
- 6-Nitroquinazoline compounds have been synthesized and evaluated for various applications in drug development. For instance, Foucourt et al. (2010) developed a microwave-accelerated process for synthesizing 4-anilino-6-nitroquinazolines, which are useful in the synthesis of microtubule destabilizing agents like Azixa™, a notable apoptosis inducer (Foucourt et al., 2010).
Antileishmanial Activities
- Saad et al. (2016) synthesized 4-arylamino-6-nitroquinazolines, demonstrating significant antileishmanial activities against Leishmania major, indicating their potential as treatment options for leishmaniasis (Saad et al., 2016).
Structural Characterization
- Kesternich et al. (2013) focused on the structural characterization of 6-nitroquinazoline-2,4(1H,3H)-dione using techniques like X-ray diffraction and NMR spectroscopy. Their findings contribute to a deeper understanding of the compound’s chemical properties (Kesternich et al., 2013).
Inhibition of TNF-α Production and T Cell Proliferation
- Tobe et al. (2002) synthesized various 6-nitroquinazolines, revealing their dual-acting properties in inhibiting TNF-α production and T cell proliferation. This suggests their potential use in treatments targeting autoimmune diseases or organ transplant rejection (Tobe et al., 2002).
Development of Phosphodiesterase V Inhibitors
- Fujino et al. (2001) developed an efficient synthetic route for KF31327, a potent phosphodiesterase V inhibitor, using 6-nitroquinazoline derivatives. This highlights the role of 6-nitroquinazoline in the synthesis of pharmacologically significant compounds (Fujino et al., 2001).
Synthesis Optimization
- Ziyadullaev et al. (2020) developed a method for the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one, providing insights into the factors influencing its production and optimizing the process (Ziyadullaev et al., 2020).
Antitumor Efficacy
- Mukherjee et al. (2013) evaluated the in vivo antitumor potency of a novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, showcasing its significant tumor regression effects without notable toxicity (Mukherjee et al., 2013).
Density Functional Theory Studies
- Makhloufi et al. (2018) conducted a theoretical study on the nitration reaction centers of 4-hydroxyquinazoline, providing insights into the selectivity and stability of nitro isomers, including 6-nitroquinazoline derivatives (Makhloufi et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-nitroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(3-7)4-9-5-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKRGHYKSBDJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344891 | |
Record name | 6-Nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroquinazoline | |
CAS RN |
7556-95-8 | |
Record name | 6-Nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7556-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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